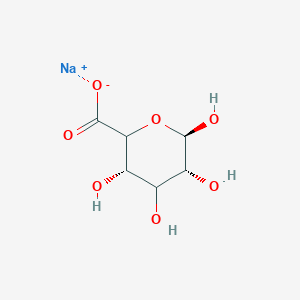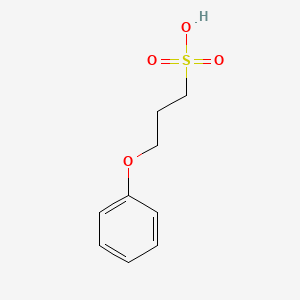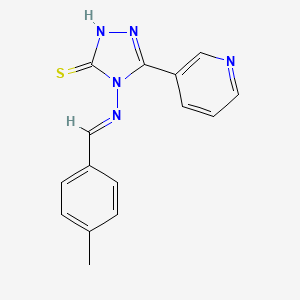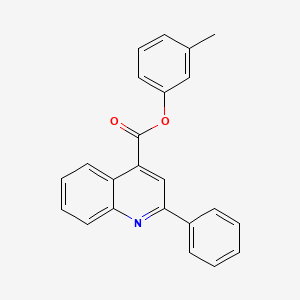
sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the use of specific organic reactions to construct its complex structure. One common method involves the reaction of a suitable precursor with sodium hydroxide under controlled conditions to form the desired compound . The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production . Quality control measures are implemented to ensure that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying cellular processes and interactions . In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways . Additionally, it finds applications in the industry as a stabilizer and additive in various products .
Mecanismo De Acción
The mechanism of action of sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with specific molecular targets within biological systems. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes . The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate include other tetrahydroxyoxane derivatives and carboxylates . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets this compound apart is its unique combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C6H9NaO7 |
|---|---|
Peso molecular |
216.12 g/mol |
Nombre IUPAC |
sodium;(3S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1?,2-,3+,4?,6+;/m0./s1 |
Clave InChI |
MSXHSNHNTORCAW-NMRVOGSPSA-M |
SMILES isomérico |
[C@@H]1([C@@H](OC([C@H](C1O)O)C(=O)[O-])O)O.[Na+] |
SMILES canónico |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B12046280.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12046296.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12046308.png)


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)
![2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12046322.png)

![(E)-1-hydroxy-3-oxo-N'-(pyridin-2-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12046339.png)


